molecular formula C26H29D6ClN2O5 B1150029 N-Demethyl Ivabradine D6 Hydrochloride

N-Demethyl Ivabradine D6 Hydrochloride

Cat. No.: B1150029
M. Wt: 497.06
Attention: For research use only. Not for human or veterinary use.
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Description

Defining the Significance of Deuterated Analogs in Pharmaceutical Research

Deuterated analogs, such as N-Demethyl Ivabradine (B130884) D6 Hydrochloride, are indispensable tools in pharmaceutical research, particularly in the realm of bioanalysis. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), imparts a greater mass to the molecule without significantly altering its chemical properties. This subtle yet crucial modification offers several advantages in analytical methodologies.

The primary application of deuterated compounds is as internal standards in mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov In these techniques, an internal standard is a compound of known concentration added to a sample to aid in the quantification of a target analyte. Deuterated analogs are considered the gold standard for internal standards because their physicochemical behavior closely mimics that of the non-deuterated analyte during sample extraction, chromatographic separation, and ionization. nih.gov This co-elution and similar ionization response allow for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

The use of a stable isotope-labeled internal standard is particularly crucial for minimizing matrix effects, where other components in a biological sample can interfere with the ionization of the analyte, either suppressing or enhancing the signal. By behaving almost identically to the analyte, the deuterated standard experiences the same matrix effects, enabling reliable quantification.

N-Demethyl Ivabradine as a Principal Metabolite of Ivabradine

Given its significant presence and activity, the accurate measurement of N-Demethyl Ivabradine concentrations in biological fluids is essential for understanding the complete pharmacokinetic and pharmacodynamic profile of Ivabradine.

Overarching Role of N-Demethyl Ivabradine D6 Hydrochloride as a Research Tool

The principal role of this compound in the research setting is to serve as a high-fidelity internal standard for the quantitative analysis of N-Demethyl Ivabradine. Its application is central to the development and validation of robust bioanalytical methods, most notably LC-MS/MS, for determining the concentration of this active metabolite in biological samples such as plasma and urine. nih.govdoaj.org

By enabling precise and accurate quantification, this compound is instrumental in a variety of research studies, including:

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Ivabradine and its active metabolite.

Bioequivalence Studies: Comparing the bioavailability of different formulations of Ivabradine.

Drug-Drug Interaction Studies: Investigating how co-administered drugs may affect the metabolism of Ivabradine.

Therapeutic Drug Monitoring: In some research contexts, monitoring the levels of the active metabolite to correlate with therapeutic outcomes or to understand variability in patient response.

The development of sensitive and specific LC-MS/MS methods, facilitated by the use of this compound, allows researchers to establish key pharmacokinetic parameters of N-Demethyl Ivabradine with high confidence.

Detailed Research Findings

The utility of this compound is highlighted in studies that have developed and validated analytical methods for the simultaneous determination of Ivabradine and N-Demethyl Ivabradine. These studies provide foundational data for subsequent clinical and pharmacokinetic research.

One such study developed an LC-MS/MS method for the simultaneous determination of ivabradine and N-demethylivabradine in human plasma. nih.gov This method, which utilized a stable isotope-labeled internal standard, demonstrated excellent linearity and precision, making it suitable for pharmacokinetic studies. nih.gov The table below summarizes the validation parameters from a representative study developing an LC-MS/MS method for N-Demethyl Ivabradine in human plasma and urine. doaj.org

MatrixAnalyteLinearity Range (ng/mL)Correlation Coefficient (r)
Human PlasmaN-Demethyl Ivabradine0.085–25.5≥0.99
Human UrineN-Demethyl Ivabradine8.5–850≥0.99

Another study successfully applied a validated LC-MS/MS method using a stable isotope-labeled internal standard to a pharmacokinetic study of ivabradine in healthy Chinese volunteers, underscoring the practical application of such analytical tools in clinical research. nih.gov The precision and accuracy of these methods are critical for generating reliable pharmacokinetic data. The following table illustrates typical intra- and inter-day precision and accuracy values from a method validation study.

AnalyteMatrixConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
N-Demethyl IvabradineHuman PlasmaLow QC<15%<15%85-115%
High QC<15%<15%85-115%

These findings underscore the indispensable role of this compound in ensuring the quality and reliability of data generated in the study of Ivabradine's metabolism and pharmacokinetics.

Properties

Molecular Formula

C26H29D6ClN2O5

Molecular Weight

497.06

Origin of Product

United States

Synthetic Chemistry and Reactive Pathways

Methodologies for Isotopic Labeling (Deuteration) in Complex Organic Molecules

The synthesis of N-Demethyl Ivabradine (B130884) D6 Hydrochloride involves the specific incorporation of six deuterium (B1214612) atoms into the N-Demethyl Ivabradine structure. This process, known as deuteration or isotopic labeling, is a sophisticated area of synthetic organic chemistry. For complex molecules, direct hydrogen-deuterium exchange (HIE) is often a preferred strategy as it allows for the introduction of deuterium in the later stages of a synthesis without requiring a complete de novo synthesis with deuterated starting materials. researchgate.netsnnu.edu.cn

Several methodologies are available for the deuteration of organic compounds, many of which are applicable to a complex framework like N-Demethyl Ivabradine. researchgate.netresearchgate.net Metal-catalyzed hydrogen-deuterium exchange is a prominent method, utilizing catalysts based on metals like iridium, rhodium, or palladium to facilitate the exchange of C-H bonds with deuterium from sources such as deuterium gas (D₂) or heavy water (D₂O). researchgate.netsnnu.edu.cn Another approach is base-mediated deuteration, which employs a strong base to deprotonate a carbon atom, followed by quenching with a deuterium source. acs.orgnih.gov Solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can serve as both the solvent and the deuterium source in some base-promoted reactions. acs.orgnih.gov The choice of method depends on the desired site of deuteration and the compatibility with other functional groups in the molecule. In the case of N-Demethyl Ivabradine D6, the deuterium atoms are typically located on the two methoxy (B1213986) groups of the benzocyclobutane ring moiety. medchemexpress.com

Table 1: Methodologies for Isotopic Labeling (Deuteration)

Methodology Catalyst/Reagent Deuterium Source Key Features
Metal-Catalyzed H/D Exchange Iridium, Rhodium, Palladium complexes D₂ gas, D₂O, Deuterated solvents High efficiency for late-stage deuteration; selectivity can be directed by functional groups. researchgate.netsnnu.edu.cn
Acid/Base-Promoted H/D Exchange Strong acids (e.g., D₂SO₄) or bases (e.g., NaOD, KOH) D₂O, Deuterated alcohols (e.g., EtOD), DMSO-d₆ Cost-effective; useful for acidic or basic protons; selectivity depends on pKa values. researchgate.netacs.orgnih.gov
Reductive Deuteration Metal deuterides (e.g., NaBD₄, LiAlD₄) Incorporated in the reagent Reduces unsaturated bonds (e.g., C=C, C=O) while adding deuterium. researchgate.net

| Biocatalytic Deuteration | Enzymes (e.g., from nicotinamide-dependent systems) | D₂O | High stereoselectivity and enantioselectivity for creating chiral deuterated centers. researchgate.net |

Metabolic Profiling and Pharmacokinetic Investigations in Pre Clinical Models

Elucidation of N-Demethyl Ivabradine (B130884) Formation Pathways

The principal metabolic pathway leading to the formation of N-Demethyl Ivabradine is the N-demethylation of Ivabradine. drugs.comdrugs.com This biotransformation process occurs extensively in the liver and intestines. drugs.com In-depth studies have identified the specific enzyme responsible for this metabolic conversion.

Role of Cytochrome P450 Isoforms, Specifically CYP3A4, in Ivabradine Metabolism

The N-demethylation of Ivabradine to its active metabolite, N-Demethyl Ivabradine, is exclusively mediated by the cytochrome P450 isoform CYP3A4. drugs.comdrugs.com This enzyme plays a pivotal role in the metabolism of Ivabradine, and consequently, in the production of N-Demethyl Ivabradine. Furthermore, N-Demethyl Ivabradine itself is also a substrate for and is further metabolized by CYP3A4. drugs.comdrugs.com This reliance on a single enzyme isoform highlights the potential for significant drug-drug interactions.

Pharmacokinetic Characterization in Animal Models

The pharmacokinetic properties of N-Demethyl Ivabradine have been investigated in animal models, primarily through the administration of Ivabradine. These studies provide valuable insights into the absorption, distribution, metabolism, and excretion of this active metabolite.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Following the oral administration of Ivabradine in rats, N-Demethyl Ivabradine is formed and circulates in the plasma. One study investigating the co-administration of Ivabradine with puerarin (B1673276) in Sprague-Dawley rats provided key pharmacokinetic parameters for N-desmethylivabradine.

Pharmacokinetic Parameters of N-desmethylivabradine in Rats

Parameter Control Group (Ivabradine alone) Test Group (Ivabradine with Puerarin)
t1/2 (h) 2.5 ± 0.4 2.6 ± 0.5
Tmax (h) 0.7 ± 0.2 0.8 ± 0.2
Cmax (ng/mL) 1.8 ± 0.3 1.9 ± 0.4
AUC(0-t) (ng·h/mL) 6.2 ± 1.1 6.8 ± 1.3
AUC(0-∞) (ng·h/mL) 6.5 ± 1.2 7.2 ± 1.5

Data from a study in Sprague-Dawley rats following oral administration of 1.0 mg/kg Ivabradine. nih.gov

The excretion of Ivabradine metabolites, including N-Demethyl Ivabradine, occurs through both feces and urine in similar proportions. drugs.com

Assessment of Metabolic Interactions

Given that both the formation and subsequent metabolism of N-Demethyl Ivabradine are dependent on CYP3A4, there is a significant potential for metabolic interactions. drugs.comdrugs.com A study in rats investigated the effect of puerarin, a component of a traditional herbal medicine, on the pharmacokinetics of Ivabradine and N-desmethylivabradine. While the study found that puerarin significantly increased the plasma concentration of Ivabradine, it did not have a significant effect on the pharmacokinetic parameters of N-desmethylivabradine. nih.gov This suggests that while the formation of the metabolite may be altered due to effects on the parent drug, its own disposition may not be directly affected by this particular co-administered substance. nih.gov

Advanced Bioanalytical Methodologies for Quantification and Characterization

Development and Application of Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS has emerged as the preferred technique for the bioanalysis of ivabradine (B130884) and its metabolites due to its high sensitivity, selectivity, and speed. proquest.com This is particularly important for accurately measuring the low concentrations typically found in biological matrices such as plasma and urine. proquest.comupi.edu

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers significant advantages over conventional HPLC, including improved resolution, faster analysis times, and increased sensitivity. rsc.org The optimization of UPLC-MS/MS methods is a critical step to ensure reliable quantification of N-demethyl ivabradine.

Chromatographic separation is typically achieved on a C18 reversed-phase column. rsc.orgnih.gov Method development involves the careful selection and optimization of the mobile phase composition, flow rate, and column temperature to achieve efficient separation of the analyte from endogenous plasma components and other potential interferences. For instance, a gradient elution using a mobile phase consisting of methanol (B129727) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) with formic acid has proven effective. sphinxsai.comresearchgate.net

The mass spectrometer is generally operated in the positive electrospray ionization (ESI+) mode, and quantification is performed using multiple reaction monitoring (MRM). rsc.orgnih.gov In MRM, specific precursor-to-product ion transitions are monitored for the analyte and its internal standard, which provides a high degree of selectivity and reduces matrix effects. For N-demethyl ivabradine, a common MRM transition is m/z 455.2 → 262.2. rsc.org The optimization of mass spectrometric parameters, such as fragmentor voltage and collision energy, is essential for maximizing signal intensity. researchgate.net

A summary of optimized UPLC-MS/MS parameters from a representative study is presented below:

ParameterOptimized Condition
Chromatographic Column Acquity UPLC BEH C18 rsc.org
Mobile Phase Methanol and 5 mM ammonium acetate nih.gov
Flow Rate 0.60 mL/min sphinxsai.com
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
MRM Transition (N-Demethyl Ivabradine) m/z 455.2 → 262.2 rsc.org
Total Run Time 3.0 - 4.5 minutes rsc.orgsphinxsai.com

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative bioanalysis using LC-MS/MS. nih.gov N-Demethyl Ivabradine D6 Hydrochloride serves as an ideal isotopic internal standard for the quantification of N-demethyl ivabradine. sphinxsai.comcaymanchem.com

As a deuterated analogue, this compound is chemically identical to the analyte and exhibits very similar chromatographic retention times and ionization efficiency. caymanchem.com However, it has a different mass due to the presence of six deuterium (B1214612) atoms, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. caymanchem.comnih.gov

The key advantages of using this compound as an internal standard include:

Correction for Matrix Effects: It effectively compensates for variations in signal intensity caused by the complex biological matrix. nih.gov

Correction for Extraction Variability: It accounts for any loss of analyte during the sample preparation process, such as solid-phase extraction (SPE) or liquid-liquid extraction. nih.govsphinxsai.com

The use of N-Demethyl Ivabradine D6 as an internal standard has been successfully demonstrated in several validated bioanalytical methods for the simultaneous determination of ivabradine and N-demethyl ivabradine in human plasma. sphinxsai.comresearchgate.net

Rigorous Validation of Analytical Methods for Biological Matrices

To ensure the reliability of bioanalytical data for clinical and pharmacokinetic studies, the developed LC-MS/MS methods must undergo rigorous validation in accordance with regulatory guidelines, such as those from the Food and Drug Administration (FDA). sphinxsai.comresearchgate.net This validation process assesses various parameters to demonstrate that the method is suitable for its intended purpose. nih.gov

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and endogenous matrix components. nih.govnih.gov In the context of LC-MS/MS, selectivity is primarily achieved through the unique MRM transitions for the analyte and internal standard. researchgate.net

To establish selectivity, blank plasma samples from multiple sources are analyzed to ensure that no significant interfering peaks are observed at the retention times of N-demethyl ivabradine and its D6-labeled internal standard. researchgate.netresearchgate.net The absence of interference demonstrates the specificity of the method. researchgate.net

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. nih.gov This is determined by analyzing a series of calibration standards prepared by spiking known concentrations of the analyte into blank biological matrix. researchgate.net

The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis is then applied to the data. The dynamic range is the concentration range over which the method is shown to be linear, accurate, and precise. rsc.orgnih.gov

Below is a table summarizing the linearity data from various validated methods for N-demethyl ivabradine in human plasma:

Linearity Range (ng/mL)Correlation Coefficient (r)Biological MatrixReference
0.085 - 25.5≥0.99Human Plasma researchgate.netresearchgate.net
0.05 - 20Not SpecifiedRat Plasma rsc.org
0.10 - 15.14≥0.99Human Plasma sphinxsai.com
0.0500 - 20.0Not SpecifiedHuman Plasma nih.govresearchgate.net

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision describes the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. nih.gov Both are typically evaluated at multiple concentration levels: low quality control (LQC), medium quality control (MQC), and high quality control (HQC). sphinxsai.com

Intra-day precision and accuracy are determined by analyzing replicate QC samples on the same day, while inter-day precision and accuracy are assessed by analyzing QC samples on different days. researchgate.net The acceptance criteria for accuracy are usually within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ), and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ). researchgate.netresearchgate.net

The following table presents representative accuracy and precision data for the quantification of N-demethyl ivabradine:

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Reference
LQC 0.25 ng/mL4.24103.71.6898.6 sphinxsai.com
HQC 12.11 ng/mL2.20101.21.5998.7 sphinxsai.com

Assessment of Matrix Effects and Extraction Recovery

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the matrix effect is a critical parameter that describes the influence of co-eluting, endogenous components from the biological matrix on the ionization efficiency of the target analyte. nih.govnih.gov This can lead to ion suppression or enhancement, potentially affecting the accuracy, precision, and sensitivity of the method. nih.gov Therefore, a rigorous assessment of matrix effects is essential during method validation.

The most common approach to quantify matrix effects is the post-extraction spike method. nih.gov This involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a pure solution (neat solvent). The resulting ratio, known as the matrix factor (MF), indicates the extent of signal suppression (MF < 1) or enhancement (MF > 1). nih.gov For a method to be considered free of significant matrix effects, the coefficient of variation (CV) of the internal standard-normalized MF across different lots of the biological matrix should be within acceptable limits, typically ≤15%.

Extraction recovery is another vital parameter, measuring the efficiency of the sample preparation process. It is determined by comparing the analytical response of an analyte extracted from a spiked matrix to that of a post-extraction spiked sample at the same concentration. High and consistent recovery is desirable for ensuring method sensitivity and reliability.

In a study determining Ivabradine and N-Demethyl Ivabradine in human plasma and urine, a liquid-liquid extraction (LLE) method was used. The mean extraction recovery for both analytes from plasma and urine was found to be greater than 75.7%, indicating efficient extraction. researchgate.net The precision and accuracy for both intra- and inter-day analyses in plasma and urine were within acceptable criteria, suggesting that the internal standard effectively compensated for any variability. researchgate.net

Table 1: Bioanalytical Method Parameters for N-Demethyl Ivabradine and Parent Compound

ParameterMatrixFinding
Extraction Recovery Human Plasma & UrineMean values for Ivabradine and N-Demethyl Ivabradine were consistently above 75.7%. researchgate.net
Matrix Effect Human Plasma & UrineAccuracy (bias) and precision (RSD) were within acceptance criteria (±15%, and ≤20% at LLOQ), indicating no significant matrix effect. researchgate.net
Linearity (N-Demethyl Ivabradine) Human Plasma0.085–25.5 ng/mL. researchgate.net
Linearity (N-Demethyl Ivabradine) Human Urine8.5–850 ng/mL. researchgate.net

Comprehensive Stability Profiling in Analytical Samples

The stability of an analyte in a biological matrix is crucial for ensuring the integrity of bioanalytical data, from the moment of sample collection to the final analysis. Stability studies for N-Demethyl Ivabradine, and by extension its deuterated standard, are performed under various conditions to simulate potential storage and handling scenarios.

Stability assessments typically include:

Freeze-Thaw Stability: Evaluating analyte stability after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Assessing stability at room temperature for a period reflecting the sample handling time. psu.edu

Long-Term Stability: Determining stability in a frozen state (-20°C or -80°C) over an extended period. medchemexpress.com

Post-Preparative (Autosampler) Stability: Evaluating the stability of the processed samples in the autosampler before injection. psu.edu

For Ivabradine and its metabolites, stability-indicating HPLC methods have been developed. psu.edursc.org One study demonstrated that standard and sample solutions of Ivabradine were stable at room temperature for 24 hours, with a relative standard deviation (RSD) below 2.0%. psu.edu Another study involving forced degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions was conducted to identify potential degradation products and ensure the analytical method could separate them from the parent compound. rsc.orgnih.gov Such studies confirm that the method is stability-indicating, which is a regulatory requirement. nih.gov

Table 2: Stability of Ivabradine in Analytical Solutions

Stability ConditionDurationMatrix/SolventFinding
Solution Stability 24 HoursStandard and Sample Solutions at Room TemperatureRelative standard deviation was below 2.0%, indicating stability. psu.edu
Forced Degradation Not SpecifiedAcidic (HCl), Alkaline (NaOH), Oxidative (H₂O₂), Photolytic, ThermalThe compound showed degradation under stress conditions, with degradation products successfully separated by the HPLC method. rsc.orgnih.gov
Long-Term Storage 6 monthsStock Solution at -80°CThe compound is stable when stored under these conditions. medchemexpress.com
Long-Term Storage 1 monthStock Solution at -20°CThe compound is stable when stored under these conditions. medchemexpress.com

Sophisticated Sample Preparation Techniques

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the sample to improve detection sensitivity. For this compound and its unlabeled analogue, both solid-phase extraction and liquid-liquid extraction are commonly employed.

Methodologies for Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective and widely used technique for cleaning up biological samples. It relies on the partitioning of analytes between a solid sorbent and a liquid phase. The choice of sorbent is critical for achieving selective extraction. For compounds like Ivabradine and its metabolites, polymeric reversed-phase sorbents are often used. nih.gov

One validated method for the determination of Ivabradine and its metabolites utilized an automated solid-phase extraction system with Oasis cartridges. researchgate.net This approach yielded clean sample extracts and demonstrated high accuracy and precision. researchgate.net The use of automated systems enhances throughput and reproducibility in clinical and research settings.

Techniques for Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a simple yet powerful technique for sample cleanup.

A sensitive LC-MS/MS method for the simultaneous quantification of Ivabradine and N-Demethyl Ivabradine in human plasma and urine employed a single LLE step. researchgate.net The extraction was performed using ethyl acetate, a common solvent for extracting moderately polar compounds from aqueous matrices. researchgate.net This simple LLE procedure proved sufficient to achieve good recovery and remove major interferences prior to LC-MS/MS analysis. researchgate.netresearchgate.net

Chromatographic and Spectrometric Parameters for Enhanced Resolution and Detection

The final analytical step involves chromatographic separation followed by spectrometric detection, typically using tandem mass spectrometry (MS/MS) for high sensitivity and selectivity, especially when using a deuterated internal standard like this compound.

Selection and Optimization of Stationary Phases and Mobile Phases

The choice of the stationary phase (the column) and the mobile phase (the eluent) is fundamental to achieving good chromatographic resolution, which is the separation of the analyte from other components in the sample.

Stationary Phases: For the analysis of Ivabradine and its metabolites, reversed-phase (RP) chromatography is the most common approach. C18 (octadecyl) columns are widely used due to their versatility and ability to retain non-polar to moderately polar compounds. researchgate.netnih.gov Studies have utilized various C18 columns, including Diamonsil C18 (150 mm x 4.6 mm, 5 µm) and Inertsil ODS-3V (250 mm x 4.6 mm, 5µm). researchgate.netpsu.edu Other stationary phases like C8 and Phenyl columns have also been investigated to optimize separation, particularly for complex mixtures of impurities and degradation products. rsc.orgnih.gov

Mobile Phases: The mobile phase in reversed-phase HPLC typically consists of a mixture of water (often with a buffer and/or pH modifier) and a less polar organic solvent like acetonitrile (B52724) or methanol. The composition can be kept constant (isocratic elution) or varied over time (gradient elution).

For the LC-MS/MS analysis of Ivabradine and N-Demethyl Ivabradine, an isocratic mobile phase of methanol and 5 mM ammonium acetate buffer with 0.2% formic acid (80:20, v/v) was effective. researchgate.net

Another RP-HPLC method used a mobile phase of methanol and phosphate (B84403) buffer (pH 6.5) in a 60:40 v/v ratio. nih.gov

The use of acetonitrile is also common, often in combination with buffers like ammonium acetate or phosphate buffer, to achieve the desired separation. nih.govresearchgate.net

Optimization of these parameters is key to developing a robust and reliable analytical method.

Table 3: Examples of Chromatographic Conditions for Ivabradine and Metabolite Analysis

Stationary PhaseMobile Phase CompositionDetectionAnalyte(s)
Diamonsil C18 (150 mm x 4.6 mm, 5 µm) researchgate.netMethanol and 5 mM ammonium acetate buffer with 0.2% formic acid (80:20, v/v) researchgate.netLC-MS/MS researchgate.netIvabradine and N-Demethyl Ivabradine researchgate.net
SS Wakosil C18AR (250 x 4.6 mm, 5 μm) nih.govMethanol and 25 mM phosphate buffer (pH 6.5) (60:40 v/v) nih.govUV (285 nm) nih.govIvabradine Hydrochloride nih.gov
Kromasil 100 C8 (4.6 mm × 250 mm, 5 μm) nih.gov20 mM ammonium acetate and acetonitrile (65:35, v/v) nih.govQ-TOF Mass Spectrometer nih.govIvabradine and degradation products nih.gov
Zorbax phenyl column rsc.orgGradient of 0.075% trifluoroacetic acid, acetonitrile, and methanol rsc.orgPDA and QDa detectors rsc.orgIvabradine and impurities rsc.org
Inertsil ODS-3V (250 mm x 4.6mm, 5µm) psu.eduresearchgate.netMethanol and water (pH 6.8) (60:40 v/v) researchgate.netUV (286 nm) researchgate.netIvabradine Hydrochloride researchgate.net

Principles and Applications of Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like N-Demethyl Ivabradine. In the context of its quantification, ESI is typically coupled with a liquid chromatography system (LC) and a mass spectrometer (MS). The process begins with the analyte solution being introduced into the ESI source through a capillary at a low flow rate. A high voltage is applied to the capillary tip, which nebulizes the solution into a fine spray of charged droplets.

For the analysis of N-Demethyl Ivabradine, ESI is generally operated in the positive ion mode. rsc.orgrsc.orgdoaj.org This is because the basic nitrogen atoms in the structure of N-Demethyl Ivabradine are readily protonated in the acidic mobile phase, which often contains modifiers like formic acid or ammonium acetate to facilitate ionization. doaj.orgkisti.re.kr As the solvent in the charged droplets evaporates, the charge density on the surface increases, leading to the eventual ejection of protonated analyte ions, [M+H]⁺, into the gas phase. These ions are then guided into the mass analyzer of the spectrometer.

The application of ESI offers high ionization efficiency for N-Demethyl Ivabradine, resulting in excellent sensitivity, which is critical for detecting the low concentrations typically found in biological samples such as plasma and urine. doaj.orgnih.gov The soft nature of the ionization process minimizes fragmentation within the ion source, preserving the molecular ion for subsequent analysis in the mass spectrometer.

Configuration of Multiple Reaction Monitoring (MRM) Transitions

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry for the quantification of analytes. In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select a specific precursor ion, which for N-Demethyl Ivabradine is typically the protonated molecule [M+H]⁺. This precursor ion is then fragmented in the collision cell, and the second quadrupole is set to monitor for a specific, characteristic product ion. This precursor-to-product ion transition is a unique signature of the analyte, providing a high degree of selectivity and reducing background noise.

For the quantification of N-Demethyl Ivabradine, specific MRM transitions have been established in various studies. rsc.orgdoaj.org The selection of these transitions is optimized to provide the best signal intensity and specificity. The deuterated internal standard, this compound, is used to ensure accurate quantification by correcting for variations in sample preparation and instrument response.

Below is a table summarizing the MRM transitions and associated parameters reported in the literature for the analysis of N-Demethyl Ivabradine.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
N-Demethyl Ivabradine455.2262.2 rsc.org
N-Demethyl Ivabradine455.3177.1 kisti.re.kr

Spectroscopic Characterization for Isotopic Enrichment and Purity

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern quantitative bioanalysis. To ensure the accuracy of the results, the isotopic enrichment and purity of these standards must be rigorously characterized. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are pivotal in this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of molecules and is the definitive method for confirming the position and extent of isotopic labeling. For this compound, both ¹H (proton) and ²H (deuterium) NMR spectroscopy can be employed to verify its deuteration.

The IUPAC name for this compound is 3-[1,1,2,2,3,3-hexadeuterio-3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride, which indicates that the six deuterium atoms are located on the propyl chain.

In a ¹H NMR experiment, the confirmation of deuteration is achieved by observing the disappearance of the proton signals at the sites of deuterium incorporation. For N-Demethyl Ivabradine D6, the signals corresponding to the protons on the three methylene (B1212753) groups of the propyl chain would be absent or significantly reduced in intensity in the ¹H NMR spectrum when compared to the spectrum of the non-deuterated N-Demethyl Ivabradine. The integration of any residual proton signals at these positions can be used to calculate the isotopic purity of the compound.

Conversely, a ²H NMR spectrum provides direct evidence of deuteration. acs.org In this experiment, only the deuterium nuclei will produce signals. For this compound, the ²H NMR spectrum would be expected to show signals at the chemical shifts corresponding to the positions of the six deuterium atoms on the propyl chain. The presence and integration of these signals confirm the successful incorporation of deuterium into the molecule. The simplicity of the ²H NMR spectrum, with signals only from the labeled sites, makes it a very clear and unambiguous method for confirming deuteration. sigmaaldrich.com

Mechanistic Pharmacology and Biological Interactions Non Clinical Focus

Investigation of Ion Channel Modulation, Particularly Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

The primary mechanism of action for Ivabradine (B130884) and its active metabolite, N-Demethyl Ivabradine, is the selective and specific inhibition of the If "funny" current in the sinoatrial (SA) node of the heart. nih.govwikipedia.org This current is crucial for regulating cardiac pacemaker activity and is mediated by Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) channels, with the HCN4 isoform being predominant in the SA node. eurekaselect.comfrontiersin.org

While highly selective for HCN channels, research has shown that at higher concentrations, Ivabradine may also interact with other cardiac ion channels. This includes the inhibition of the hERG (Kv11.1) potassium channel and various voltage-gated sodium channels (including Nav1.5, Nav1.2, and Nav1.4). frontiersin.orgfrontiersin.org This broader ion channel activity may contribute to the complete electrophysiological profile of the compound.

Table 1: Ion Channel Modulation by Ivabradine and its Active Metabolite

Ion Channel Target Primary Isoform(s) Observed Effect Functional Outcome
HCN Channel (If Current) HCN4 Potent, selective inhibition Reduction of cardiac pacemaker rate (Bradycardia)
Potassium Channel (IKr Current) hERG (Kv11.1) Inhibition (at higher concentrations) Potential for ventricular repolarization prolongation
Voltage-Gated Sodium Channel (INa Current) Nav1.5, Nav1.2, Nav1.4 Inhibition Potential influence on cardiac conduction velocity

Exploration of Potential Anti-inflammatory Properties in Research Models

Beyond its effects on cardiac ion channels, preclinical and clinical research on Ivabradine suggests that the compound possesses anti-inflammatory properties, which are likely shared by its active N-Demethyl metabolite. Inflammation is a key factor in the pathophysiology of cardiovascular diseases like chronic heart failure (CHF). nih.gov

Studies in patients with CHF have demonstrated that treatment with Ivabradine can lead to a significant reduction in the serum levels of key pro-inflammatory cytokines. nih.gov This includes a normalization of inflammatory mediators and a decrease in Tumor Necrosis Factor-alpha (TNF-α). nih.gov In animal models and studies on patients with cardiomyopathy, Ivabradine administration has been associated with the attenuation of several inflammatory biomarkers. researchgate.net These findings suggest that part of the compound's therapeutic benefit may stem from its ability to modulate the underlying inflammatory processes in cardiovascular disease.

Table 2: Modulation of Inflammatory Markers by Ivabradine in Research Models

Inflammatory Marker Research Model Key Finding
Tumor Necrosis Factor-alpha (TNF-α) Patients with Chronic Heart Failure Significant reduction in serum levels
Interleukin-6 (IL-6) Subjects with Cardiomyopathy Attenuation of biomarker levels
Growth-Differentiation Factor 15 (GDF-15) Subjects with Cardiomyopathy Attenuation of biomarker levels
Heart-Type Fatty Acid Binding Protein (H-FABP) Subjects with Cardiomyopathy Attenuation of biomarker levels

Analysis of Influence on Cardiac Function and Neuronal Signaling Pathways at a Molecular Level

The influence of N-Demethyl Ivabradine on molecular pathways is best understood through the actions of its parent compound. The effects extend beyond simple heart rate reduction to encompass cardiac remodeling and neuronal signaling.

Influence on Cardiac Function: At a molecular level, the primary effect on cardiac function is a "pure" reduction in heart rate without a significant negative impact on myocardial contractility (inotropic effect) or atrioventricular conduction. nih.govwikipedia.org This selective action is a direct result of its targeted inhibition of the If current in the SA node. Furthermore, in animal models of heart failure, Ivabradine has demonstrated pleiotropic effects that contribute to the reversal of cardiac remodeling. These effects include the reduction of myocardial fibrosis, a decrease in cellular apoptosis (programmed cell death), and the mitigation of oxidative stress. researchgate.net

Influence on Neuronal Signaling: HCN channels are not exclusive to the heart; they are widely distributed throughout the central and peripheral nervous systems, where they play a role in regulating neuronal excitability and rhythmic activity. medchemexpress.com Research in animal models has shown that Ivabradine can cross the blood-brain barrier and exert direct effects on neuronal pathways. Studies in mice have demonstrated that Ivabradine possesses anticonvulsant and neuroprotective properties. medchemexpress.com Additionally, a hypothesis has been put forward that Ivabradine may modulate the autonomic nervous system by influencing the intrinsic cardiac nervous system (ICNS), a complex network of ganglia and plexuses often called the "little brain" of the heart. nih.gov This suggests a more complex interaction with neuronal signaling than previously understood.

Table 3: Summary of Molecular-Level Influences

Pathway System Molecular-Level Effect
Cardiac Pacemaking Cardiac Selective inhibition of If current in SA node cells
Cardiac Remodeling Cardiac Reduction of myocardial fibrosis, apoptosis, and oxidative stress
Neuronal Excitability Neuronal Modulation of HCN channels in the brain
Autonomic Regulation Neuronal/Cardiac Potential modulation of the Intrinsic Cardiac Nervous System (ICNS)

Impurity Profiling and the Development of Reference Standards

Utilization as a Certified Reference Standard in Pharmaceutical Research and Development

N-Demethyl Ivabradine (B130884) D6 Hydrochloride serves as a critical certified reference standard in pharmaceutical research and development, particularly in the analytical validation and quality control of Ivabradine. Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of N-Demethyl Ivabradine. caymanchem.comveeprho.com N-Demethyl Ivabradine is the only known active metabolite of Ivabradine, formed through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme. caymanchem.comnih.gov

The use of a stable isotope-labeled internal standard like N-Demethyl Ivabradine D6 Hydrochloride is paramount for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification of the unlabeled analyte. veeprho.comcerilliant.com This is especially crucial in pharmacokinetic and bioequivalence studies where accurate measurement of drug and metabolite concentrations in biological matrices like plasma and urine is essential. nih.govnih.gov

Vendors of this reference material provide a certificate of analysis that details its identity and purity, ensuring its suitability for regulatory submissions. synzeal.comvivanls.com The compound is utilized in the development and validation of analytical methods for Ivabradine and its related substances, ensuring the methods are specific, linear, accurate, and robust as per ICH guidelines. synzeal.compsu.edunih.govresearchpublish.com

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]amino]propyl-1,1,2,2,3,3-d6]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one, monohydrochloride caymanchem.com
Molecular Formula C₂₆H₂₈D₆N₂O₅ • HCl caymanchem.com
Molecular Weight 497.1 g/mol caymanchem.com
CAS Number 2804269-05-2 caymanchem.com
Appearance White to Beige Solid
Purity ≥98% by HPLC; ≥99% deuterated forms (d₁-d₆) caymanchem.com
Solubility Soluble in Methanol (B129727), slightly soluble in Chloroform caymanchem.com

Academic Studies on Impurity Identification and Profiling of Ivabradine and Related Substances

The identification and characterization of impurities and degradation products of Ivabradine are crucial for ensuring the safety and efficacy of the drug product. Several academic studies have employed forced degradation techniques to investigate the stability of Ivabradine under various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines. nih.govpsu.edunih.gov

These studies have utilized advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS/MS), to separate, identify, and characterize the resulting degradation products. nih.govnih.gov In one such study, Ivabradine was subjected to various stress conditions, and five degradation products were identified and characterized. nih.gov The study highlighted the differential degradation behavior of Ivabradine in hydrochloric acid and sulfuric acid, providing valuable insights for refining stress testing protocols. nih.gov

Another comprehensive study on forced degradation of Ivabradine also identified several degradation products using HPLC with a Q-TOF-MS detector. nih.gov Notably, this study identified the active metabolite, N-desmethyl ivabradine, as a photodegradation product (designated as UV4). researchgate.net This underscores the importance of considering metabolic pathways when investigating potential impurities. The structures of the identified impurities were elucidated based on their mass spectral fragmentation patterns. nih.govnih.gov

Table 2: Selected Ivabradine Degradation Products Identified in Academic Studies

Degradation ConditionIdentified Impurity/Degradation ProductAnalytical MethodReference
Acid HydrolysisDegradation Products I-1 to I-5LC-HR-MS/MS nih.gov
Base HydrolysisDegradation Product I-1LC-HR-MS/MS lookchem.com
PhotolysisN-desmethyl ivabradine (UV4)HPLC-Q-TOF-MS researchgate.net
OxidationMultiple degradation products (Ox1, Ox3, Ox4, Ox5)HPLC-Q-TOF-MS researchgate.net

These academic investigations into the impurity profile of Ivabradine are instrumental in the development of stability-indicating analytical methods and in setting appropriate specifications for the drug substance and product.

Significance of Isotopic Purity and Chemical Purity in Research Standards

The reliability of quantitative bioanalysis using stable isotope-labeled internal standards is heavily dependent on both the isotopic and chemical purity of the reference material.

Isotopic Purity refers to the percentage of the compound that is fully labeled with the stable isotope. For this compound, high isotopic purity (typically >98%) is crucial. avantiresearch.com The presence of unlabeled N-Demethyl Ivabradine (d₀) as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ). avantiresearch.comtandfonline.com This is because the unlabeled impurity will contribute to the signal of the analyte being measured. tandfonline.com Therefore, manufacturers of deuterated standards must have stringent quality control to minimize the presence of the unlabeled analogue. tandfonline.com A higher degree of deuteration (e.g., D6) also helps to shift the mass sufficiently to avoid isotopic overlap from the analyte. avantiresearch.com

Chemical Purity is the measure of the absence of any other chemical substances. High chemical purity, typically assessed by techniques like HPLC and NMR, ensures that the reference standard is free from other impurities that could interfere with the analysis. akjournals.com These impurities could be starting materials, by-products from the synthesis, or other degradation products. Such impurities can co-elute with the analyte or the internal standard, causing signal suppression or enhancement in the mass spectrometer, leading to inaccurate results. cerilliant.com Therefore, a well-characterized reference standard with high chemical purity is essential for the development of robust and reliable analytical methods. psu.edu

Future Directions and Emerging Research Applications

Innovations in Bioanalytical Methodologies for Complex Biological Systems

The quantification of drug metabolites in intricate biological matrices such as plasma, urine, and tissue homogenates presents significant analytical challenges, including matrix effects and the need for high sensitivity. nih.gov While N-Demethyl Ivabradine (B130884) D6 Hydrochloride is already a valuable tool in conventional liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, emerging bioanalytical technologies are set to enhance its utility further. researchgate.netrsc.org

Future applications will likely leverage cutting-edge mass spectrometry platforms that offer superior resolution and sensitivity. High-Resolution Mass Spectrometry (HRMS), including techniques like Orbitrap and Time-of-Flight (TOF) mass spectrometry, can provide more selective and sensitive detection in complex samples compared to traditional triple quadrupole instruments. lookchem.com The use of N-Demethyl Ivabradine D6 as an internal standard in HRMS-based methods can lead to more precise and accurate quantification of N-Demethyl Ivabradine, especially at low concentrations.

Moreover, innovations in chromatographic separations and data acquisition are expanding the bioanalytical toolkit. Hydrophilic Interaction Chromatography (HILIC) is gaining traction for the analysis of polar metabolites, and multidimensional liquid chromatography (LCxLC) offers enhanced peak capacity for resolving components in highly complex mixtures. nih.govchromatographyonline.com Data-Independent Acquisition (DIA) is an emerging mass spectrometry technique that allows for the simultaneous measurement of all ions in a sample, providing a more comprehensive snapshot of the metabolome. chromatographyonline.com In these advanced workflows, deuterated internal standards like N-Demethyl Ivabradine D6 are indispensable for ensuring data quality and enabling reliable quantification.

Interactive Table: Advanced Bioanalytical Techniques

TechniquePrincipleAdvantage for Metabolite AnalysisRole of N-Demethyl Ivabradine D6 HCl
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements, allowing for better differentiation of analytes from matrix interferences. lookchem.comIncreased selectivity and sensitivity, aiding in the identification of unknown metabolites. lookchem.comEnsures precise quantification by correcting for variations in ionization and matrix effects.
Hydrophilic Interaction Chromatography (HILIC)A chromatographic technique ideal for separating polar compounds. nih.govImproved retention and separation of polar metabolites that are poorly retained in reversed-phase chromatography. chromatographyonline.comCo-elution with the analyte allows for accurate quantification in a different chromatographic dimension.
Data-Independent Acquisition (DIA)A mass spectrometry method that fragments all ions within a selected mass range, creating a comprehensive digital record of the sample. chromatographyonline.comUnbiased and comprehensive data collection, enabling retrospective data analysis for newly discovered metabolites. chromatographyonline.comCrucial for data normalization and accurate quantification in these complex datasets.

Advanced Approaches to Elucidate Detailed Metabolic Pathways and Enzymatic Contributions

The metabolism of Ivabradine is known to be primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of N-Demethyl Ivabradine as its major active metabolite. However, a complete picture of all contributing enzymes and potential minor metabolic pathways remains an area of active investigation. Stable isotope-labeled compounds like N-Demethyl Ivabradine D6 Hydrochloride are instrumental in these more detailed metabolic studies. acs.org

The use of stable isotope tracers in metabolomics studies allows for the confident identification and tracking of drug-related material through complex biochemical networks. metsol.comnih.gov By administering a mixture of deuterated and non-deuterated drug, researchers can use the resulting isotopic signature to distinguish drug-derived metabolites from the endogenous metabolome. This approach, coupled with HRMS, can facilitate the discovery of novel, previously uncharacterized metabolites of Ivabradine. lookchem.comnih.gov

Furthermore, N-Demethyl Ivabradine D6 can be employed in studies designed to probe the kinetics and contributions of specific enzymes beyond CYP3A4. For instance, by incubating the deuterated metabolite with various recombinant human CYP enzymes, it is possible to identify other enzymes capable of further metabolizing it. Such studies can reveal a more detailed map of the metabolic fate of Ivabradine and its primary metabolite.

Expanded Role in Mechanistic Pharmacology Research Beyond Direct Therapeutic Targets

The future applications of this compound extend beyond its use as a passive analytical standard into a more active role as a probe in mechanistic pharmacology. The presence of deuterium (B1214612) atoms can alter the rate of metabolic reactions through the kinetic isotope effect (KIE), a phenomenon that can be exploited to study enzyme mechanisms. nih.govnih.gov

The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolism. researchgate.net By comparing the metabolism of N-Demethyl Ivabradine with its D6 counterpart, researchers can gain insights into the reaction mechanisms of the enzymes involved, particularly CYP3A4. nih.gov A significant KIE would provide strong evidence that C-H bond cleavage at the N-demethylation site is a critical step in the metabolic process.

Another emerging area of application is in the study of drug transporter proteins. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformational dynamics and interactions. nih.gov While typically used to study the protein itself, a deuterated ligand like N-Demethyl Ivabradine D6 could potentially be used in specialized HDX-MS experiments to probe the binding site and conformational changes of transporter proteins upon ligand binding. europeanpharmaceuticalreview.com This could provide valuable information on how Ivabradine and its metabolite interact with efflux and uptake transporters, which can significantly influence their pharmacokinetics and potential for drug-drug interactions. europeanpharmaceuticalreview.combiomedpharmajournal.org

Finally, the strategic placement of deuterium can be used to create "metabolically switched" compounds, where the deuteration blocks a major metabolic pathway, potentially shunting the molecule down alternative routes. nih.gov While N-Demethyl Ivabradine D6 is a metabolite itself, its use in concert with deuterated Ivabradine could help to unravel complex metabolic switching phenomena and their toxicological implications. acs.org

Interactive Table: Mechanistic Applications

Application AreaTechnique/PrincipleResearch Question Addressed
Enzyme KineticsKinetic Isotope Effect (KIE) Studies nih.govWhat is the rate-limiting step in the metabolism of N-Demethyl Ivabradine?
Protein-Ligand InteractionsHydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) nih.govHow does N-Demethyl Ivabradine bind to and induce conformational changes in CYP enzymes and transporter proteins? biorxiv.org
Mechanistic ToxicologyMetabolic Pathway Analysis acs.orgDoes blocking the primary metabolic pathway of Ivabradine lead to the formation of novel, potentially reactive metabolites?

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for confirming the structure and purity of N-Demethyl Ivabradine D6 Hydrochloride in academic research?

  • Methodology : Utilize high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm the deuterium-labeled structure and assess isotopic purity. Fourier-transform infrared spectroscopy (FTIR) can verify functional groups and rule out drug-excipient interactions, as demonstrated in nanocellulose compatibility studies . Purity (>98%) is typically validated via HPLC with UV detection, as referenced in pharmacological profiling .

Q. How does this compound function as a pharmacological tool in cardiovascular research?

  • Methodology : As a deuterated metabolite of Ivabradine, it selectively inhibits hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly HCN4, to reduce heart rate without affecting myocardial contractility. Use in vitro models (e.g., engineered heart tissues) to study its chronotropic effects, ensuring dose-dependent validation via patch-clamp electrophysiology .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

  • Methodology : Store lyophilized powder at -20°C in airtight containers to prevent deuterium exchange. For solubility, use purified water or phosphate-buffered saline (PBS) at 50 mg/mL, as per stability studies in sustained-release formulations . Avoid freeze-thaw cycles to maintain structural integrity.

Advanced Research Questions

Q. How can researchers address contradictions in pharmacokinetic data between this compound and its parent compound, Ivabradine?

  • Methodology : Conduct comparative studies using deuterium labeling to track metabolic pathways. Employ LC-MS/MS for precise quantification in plasma and tissue samples. Adjust for isotopic effects (e.g., altered metabolic half-life) by normalizing data against non-deuterated controls . For conflicting bioavailability results, use factorial design experiments to isolate variables like formulation excipients .

Q. What experimental design strategies are optimal for studying the pharmacokinetics of this compound in preclinical models?

  • Methodology : Implement a 3×3 crossover design in rodent models to assess dose proportionality and absorption kinetics. Use population pharmacokinetic (PopPK) modeling to account for inter-individual variability. Validate findings with microdialysis or positron emission tomography (PET) for tissue-specific distribution analysis .

Q. How can Quality by Design (QbD) principles be applied to optimize the formulation of this compound for controlled-release applications?

  • Methodology : Define Quality Target Product Profiles (QTPPs) such as dissolution rate (>80% in 12 hours) and use risk assessment matrices to identify critical variables (e.g., polymer viscosity, drug-loading ratio). Employ a 3² full factorial design to optimize sustained-release tablets, testing responses like disintegration time and drug release profiles .

Q. What advanced spectroscopic methods are suitable for analyzing drug-excipient interactions in this compound formulations?

  • Methodology : Combine differential scanning calorimetry (DSC) and FTIR to detect physical/chemical incompatibilities. For example, DSC thermograms of nanocellulose mixtures confirmed no interaction with Ivabradine derivatives, ensuring formulation stability . Synchrotron X-ray diffraction can further characterize crystalline polymorphs in sustained-release matrices .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported IC₅₀ values for this compound across studies?

  • Resolution : Cross-validate assay conditions (e.g., cell lines, HCN subtype specificity). For example, IC₅₀ values of 2.9 µM were obtained in cardiac HCN4-expressing models, while neuronal HCN1 assays may show variability . Standardize protocols using reference agonists (e.g., cAMP) and control for temperature/pH effects.

Q. Why do some studies report limited clinical data for this compound despite its Phase 1 status?

  • Analysis : As a deuterated analog, its development is often precompetitive, focusing on mechanistic studies rather than direct clinical translation. Prioritize preclinical toxicology using in silico ADMET models and metabolite profiling to bridge gaps between animal and human data .

Methodological Tables

Parameter Value/Technique Reference
Purity≥98% (HPLC-UV)
Key Analytical MethodHRMS, NMR, FTIR
Pharmacological TargetHCN4 channel (IC₅₀: 2.9 µM)
Optimal Storage-20°C, lyophilized
QbD Critical AttributeDisintegration time (<30 sec)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.